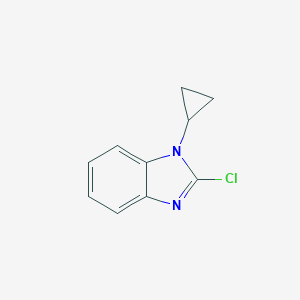

1H-Benzimidazole, 2-chloro-1-cyclopropyl-

Description

Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Chemical Sciences

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in heterocyclic chemistry. ontosight.ainih.gov Its structural motif is not only of academic interest but is also a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in a multitude of biologically active compounds. ontosight.ai The presence of two nitrogen atoms in the five-membered imidazole ring imparts both acidic and basic properties, allowing for a variety of chemical interactions and modifications. ontosight.ai This versatile structure is a key building block for numerous organic molecules that play crucial roles in biological systems and material science. nih.govspast.org The benzimidazole core is notably present in nature as N-ribosyldimethyl benzimidazole, which acts as an axial ligand for cobalt in vitamin B12. nist.gov

The significance of the benzimidazole scaffold extends to its wide range of pharmacological activities. Derivatives of benzimidazole have been shown to exhibit antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer properties, among others. nih.govchemcd.comchemspider.comnih.gov This broad spectrum of activity has cemented the benzimidazole nucleus as a critical pharmacophore in the development of new therapeutic agents. chemcd.com

Overview of Substituted Benzimidazoles in Contemporary Academic Research

Contemporary academic research continues to explore the vast chemical space offered by substituted benzimidazoles. The ability to introduce a wide array of substituents at various positions on the benzimidazole ring system allows for the fine-tuning of its chemical and biological properties. thermofisher.com Research has shown that substitutions at the N-1, C-2, C-5, and C-6 positions can significantly influence the pharmacological activity of the resulting derivatives. thermofisher.com

For instance, the synthesis of 2-substituted benzimidazoles is a major focus, with numerous methodologies being developed to create libraries of these compounds for biological screening. researchgate.netrsc.org These derivatives are investigated for a plethora of therapeutic applications. For example, some substituted benzimidazoles have been explored as potential inhibitors of enzymes like DNA topoisomerase, which is crucial for cell replication and a target in cancer therapy. fishersci.com Furthermore, the introduction of different functional groups can lead to compounds with enhanced antimicrobial or anti-inflammatory effects. nih.gov The ongoing research in this area highlights the adaptability of the benzimidazole scaffold in the quest for novel and more effective molecular entities for various scientific applications.

Specific Research Focus: 1H-Benzimidazole, 2-chloro-1-cyclopropyl- within the Context of Benzimidazole Analogs

Within the extensive family of benzimidazole analogs, 1H-Benzimidazole, 2-chloro-1-cyclopropyl- represents a specific area of interest due to its unique combination of substituents. The 2-chloro substitution is a common feature in many biologically active benzimidazoles, often serving as a reactive handle for further chemical modifications through nucleophilic substitution reactions. ontosight.ai This allows for the synthesis of a diverse range of derivatives from a common intermediate.

The presence of a cyclopropyl (B3062369) group at the N-1 position is also noteworthy. This small, strained ring can influence the molecule's conformation and electronic properties, potentially impacting its binding affinity to biological targets. While specific research on 1H-Benzimidazole, 2-chloro-1-cyclopropyl- is not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various biological activities. The study of this specific analog contributes to the broader understanding of how different substituents on the benzimidazole scaffold modulate its chemical and biological characteristics.

Below is a table of key chemical identifiers for 1H-Benzimidazole, 2-chloro-1-cyclopropyl-.

| Identifier | Value |

| CAS Number | 184832-29-9 |

| Molecular Formula | C10H9ClN2 |

| IUPAC Name | 2-chloro-1-cyclopropyl-1H-benzimidazole |

Data sourced from commercial chemical supplier databases.

The following table presents computed chemical properties for 2-chloro-1-cyclopentyl-1H-benzo[d]imidazole, a structurally similar compound, which can provide an approximation of the properties for the cyclopropyl analog.

| Property | Value |

| Molecular Weight | 220.70 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 220.0767261 Da |

| Monoisotopic Mass | 220.0767261 Da |

| Topological Polar Surface Area | 17.8 Ų |

| Heavy Atom Count | 15 |

Computed by PubChem for the analogous compound 2-chloro-1-cyclopentyl-1H-benzo[d]imidazole. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-cyclopropylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJWXQWZWIISCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1h Benzimidazole, 2 Chloro 1 Cyclopropyl

Nucleophilic Substitution Reactions at the C2 Position

The chlorine atom at the C2 position of the benzimidazole (B57391) ring is susceptible to nucleophilic substitution, making it a key site for derivatization. This reactivity is enhanced by the presence of the electron-withdrawing nitrogen atoms in the imidazole (B134444) ring.

Reactions with Amines

The reaction of 2-chloro-1-cyclopropyl-1H-benzimidazole with various amines leads to the formation of 2-amino-1-cyclopropyl-1H-benzimidazole derivatives. This is a common and efficient method for introducing nitrogen-based functional groups at the C2 position. The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol.

Examples of Amines Used in Substitution Reactions:

| Amine Type | Specific Example |

| Aromatic Amines | p-phenylenediamine |

| Alkyl Amines | Benzyl (B1604629) amine |

| Sulfanilamide | Sulfanilamide |

| Pyridines | 2-aminopyridine |

The reaction with primary amines like 2-aminopyridine, benzylamine, and p-phenylenediamine in ethanol results in the corresponding N-substituted 2-aminobenzimidazole derivatives. derpharmachemica.com Similarly, reacting the 2-chloro-1-cyclopropyl-1H-benzimidazole with sulfanilamide in ethanol yields the corresponding sulfonamide derivative. derpharmachemica.com These reactions highlight the versatility of using different types of amines to create a library of compounds with varied electronic and steric properties.

Reactions with Other Heteroatom Nucleophiles

Beyond amines, the C2-chloro group can be displaced by other heteroatom nucleophiles, such as oxygen and sulfur nucleophiles. For instance, 2-Chloro-1-methylbenzimidazole readily reacts with sodium methoxide or ethoxide, indicating that similar reactions are feasible for the 1-cyclopropyl analog to form 2-alkoxy derivatives. longdom.org

Reactions with sulfur nucleophiles, such as thiols, can also be employed to introduce thioether linkages at the C2 position. These reactions further expand the chemical space accessible from the 2-chloro-1-cyclopropyl-1H-benzimidazole precursor.

Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group attached to the N1 position is not merely a spectator substituent. While generally stable, cyclopropylamines can participate in ring-opening reactions under certain conditions, offering a pathway to different molecular scaffolds. chemrxiv.org However, specific studies detailing the ring-opening or further functionalization of the cyclopropyl group in the context of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- are not extensively documented in the provided search results. The primary focus of derivatization remains on the reactive C2 position.

Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Moiety

The benzene portion of the benzimidazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution (C4, C5, C6, or C7) is directed by the electron-donating or -withdrawing nature of the fused imidazole ring and any existing substituents. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. These modifications allow for the introduction of a wide range of functional groups onto the benzene ring, further diversifying the molecular structure.

Conversely, nucleophilic aromatic substitution on the benzene ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group.

Functionalization at N1 and Other Ring Positions for Diversification

Structure-activity relationship studies of the benzimidazole ring system have highlighted the importance of the N-1, C-2, and C-6 positions for pharmacological effects. nih.gov The N-1 position, in this case occupied by a cyclopropyl group, is crucial, and variations at this position can significantly influence the biological activity of the resulting compounds. nih.gov Alkylation or acylation at the N1 position of a benzimidazole core is a common strategy for diversification. researchgate.net While the subject compound already has a cyclopropyl group at N1, modifications to other benzimidazole precursors at this position are a key synthetic strategy.

Synthesis of Hybrid Compounds Incorporating the 1H-Benzimidazole, 2-chloro-1-cyclopropyl- Scaffold

The 1H-Benzimidazole, 2-chloro-1-cyclopropyl- scaffold is a valuable starting material for the synthesis of hybrid molecules, where it is combined with other pharmacologically active moieties. This approach, known as molecular hybridization, aims to create new chemical entities with improved or novel biological activities.

For example, benzimidazole derivatives can be hybridized with other heterocyclic rings like pyrimidine, triazole, or oxadiazole. nih.govfrontiersin.orgresearchgate.netmdpi.com The synthesis of such hybrids often involves using the reactive C2-chloro group of the benzimidazole precursor to form a covalent bond with a suitably functionalized partner molecule. These hybrid compounds have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. nih.govfrontiersin.orgmdpi.com

Integration with other Heterocyclic Systems (e.g., triazole, oxadiazole, imine, quinazoline, quinoline)

The primary pathway for integrating 1H-Benzimidazole, 2-chloro-1-cyclopropyl- with other heterocyclic systems is through nucleophilic aromatic substitution (SNAr) at the C2 position. Various nitrogen-, sulfur-, or oxygen-based nucleophiles, often as part of another heterocyclic ring, can displace the chloride to form a new carbon-heteroatom bond, effectively linking the two ring systems.

Triazole and Oxadiazole Derivatives:

The synthesis of hybrid molecules containing both benzimidazole and triazole or oxadiazole scaffolds is a common strategy in medicinal chemistry. The nitrogen atoms of a triazole ring or a thiol-substituted triazole can act as effective nucleophiles. For instance, reacting 1H-Benzimidazole, 2-chloro-1-cyclopropyl- with a mercapto-triazole or an amino-triazole in the presence of a base would lead to the formation of a thioether or amino-linked benzimidazole-triazole conjugate, respectively. nih.govresearchgate.net A similar approach can be employed for oxadiazole systems. nih.govchim.itijnrd.org

The general reaction involves the deprotonation of the nucleophilic group on the triazole or oxadiazole ring by a base (e.g., K2CO3, NaH) to enhance its nucleophilicity, followed by attack on the electrophilic C2 carbon of the benzimidazole, displacing the chloride ion.

Table 1: Representative Synthesis of Benzimidazole-Triazole/Oxadiazole Hybrids

| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | Plausible Conditions |

|---|---|---|---|

| 1H-Benzimidazole, 2-chloro-1-cyclopropyl- | 4-phenyl-5-mercapto-1,2,4-triazole | 2-(Thio-triazolyl)-benzimidazole | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |

| 1H-Benzimidazole, 2-chloro-1-cyclopropyl- | 3-amino-1,2,4-triazole | 2-(Amino-triazolyl)-benzimidazole | Base (e.g., NaH), Solvent (e.g., THF) |

| 1H-Benzimidazole, 2-chloro-1-cyclopropyl- | 5-phenyl-1,3,4-oxadiazole-2-thiol | 2-(Thio-oxadiazolyl)-benzimidazole | Base (e.g., Et3N), Solvent (e.g., Acetonitrile), Reflux |

Imine Derivatives:

Direct formation of an imine from 1H-Benzimidazole, 2-chloro-1-cyclopropyl- is not straightforward. It typically requires a multi-step approach to first introduce a suitable functional group at the C2 position. One plausible route involves the substitution of the chloro group with an amino group to form 2-amino-1-cyclopropyl-1H-benzimidazole. This can be achieved by reaction with ammonia or a protected amine, followed by deprotection. The resulting 2-amino derivative can then undergo a classical condensation reaction with an appropriate aldehyde or ketone to form the desired imine (Schiff base). nih.gov

Alternatively, the chloro group could be replaced by a formyl group (CHO) through reactions like the Rieche formylation or by palladium-catalyzed carbonylation, although these are complex transformations. The resulting 2-formyl-1-cyclopropyl-1H-benzimidazole would then readily condense with primary amines to yield imines.

Quinazoline and Quinoline Derivatives:

The linkage of the 1-cyclopropyl-benzimidazole scaffold to quinazoline or quinoline moieties can also be accomplished via nucleophilic substitution. An amino-substituted quinazoline or quinoline can serve as the nucleophile, attacking the C2 position of the 2-chlorobenzimidazole (B1347102) derivative. nih.govnih.govorganic-chemistry.org The reaction typically requires a base to facilitate the process and may be promoted by heat or microwave irradiation. This synthetic strategy allows for the creation of complex, fused, or linked heterocyclic systems with potential biological activities. openmedicinalchemistryjournal.comresearchgate.net

Table 2: Plausible Pathways to Fused/Linked Heterocyclic Systems

| Heterocyclic System | Synthetic Strategy | Intermediate Product | Final Product Type |

|---|

| Imine | 1. Nucleophilic substitution with an amine source. 2. Condensation with a carbonyl compound. | 2-Amino-1-cyclopropyl-1H-benzimidazole | 2-(Imine-substituted)-1-cyclopropyl-1H-benzimidazole | | Quinazoline | Nucleophilic substitution using an amino-quinazoline. | N/A | 2-(Quinazolin-yl-amino)-1-cyclopropyl-1H-benzimidazole | | Quinoline | Nucleophilic substitution using an amino-quinoline. | N/A | 2-(Quinolin-yl-amino)-1-cyclopropyl-1H-benzimidazole |

Investigation of Cascade and Multicomponent Reactions Featuring the Compound

While specific cascade or multicomponent reactions (MCRs) starting directly with 1H-Benzimidazole, 2-chloro-1-cyclopropyl- are not extensively documented, its chemical properties make it a suitable candidate for such processes. nih.gov MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the starting materials. chemrxiv.org

The electrophilic nature of the C2-Cl bond allows this compound to act as a key building block in sequential one-pot reactions. A hypothetical cascade reaction could be initiated by the nucleophilic substitution of the chloride by a bifunctional nucleophile. The resulting intermediate could then undergo an intramolecular cyclization or condensation to form a new, more complex heterocyclic system.

For example, a reaction with a molecule containing both an amine and a thiol group could proceed in a cascade fashion. The more nucleophilic thiol might first displace the chloride, followed by an intramolecular cyclization involving the amine group and another part of the molecule, potentially triggered by a change in reaction conditions or the addition of a second catalyst. Such cascade processes are valuable for building molecular complexity in a single synthetic operation. researchgate.netnih.gov

In the context of multicomponent reactions, 1H-Benzimidazole, 2-chloro-1-cyclopropyl- could be used as an electrophilic component. A one-pot reaction could be designed where a nucleophile is generated in situ from two other components, which then reacts with the 2-chlorobenzimidazole. For instance, in a variation of the Ugi or Passerini reactions, an isocyanide and a carboxylic acid could react to form a nucleophilic intermediate that is subsequently trapped by the 2-chlorobenzimidazole scaffold. The investigation of such reactions opens avenues for the rapid generation of diverse chemical libraries based on the 1-cyclopropyl-benzimidazole core.

Table 3: Potential Roles in Advanced Reaction Schemes

| Reaction Type | Role of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- | Potential Reactants | Hypothetical Product Class |

|---|---|---|---|

| Cascade Reaction | Electrophilic starting material | Bifunctional nucleophile (e.g., 2-aminothiophenol) | Fused polycyclic benzimidazole systems |

| Multicomponent Reaction | Electrophilic trapping agent | Isocyanide, Carboxylic Acid, Amine | Complex amido-benzimidazole derivatives |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1H-Benzimidazole, 2-chloro-1-cyclopropyl- , both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring and the aliphatic protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring are influenced by the electronegativity of the nitrogen and chlorine atoms. The C2 carbon, being directly attached to both a nitrogen and a chlorine atom, is expected to appear significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Benzimidazole, 2-chloro-1-cyclopropyl-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 - 7.80 | Multiplet |

| Cyclopropyl-CH | 3.00 - 3.50 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Benzimidazole, 2-chloro-1-cyclopropyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 145 - 155 |

| C3a, C7a | 135 - 145 |

| Aromatic-CH | 110 - 130 |

| Cyclopropyl-CH | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons, as well as between the protons on the cyclopropyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the attachment of the cyclopropyl group to the N1 position of the benzimidazole ring by showing a correlation between the cyclopropyl methine proton and the C2 and C7a carbons of the benzimidazole core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- (C₁₀H₉ClN₂), distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For 1H-Benzimidazole, 2-chloro-1-cyclopropyl- , characteristic fragmentation pathways would be expected. The molecular ion peak [M]⁺ would be observed, along with an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways for N-substituted benzimidazoles include the loss of the substituent group. Therefore, a significant fragment corresponding to the loss of the cyclopropyl group ([M - C₃H₅]⁺) would be anticipated. Further fragmentation of the benzimidazole ring would also occur, leading to smaller, characteristic ions.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- would display characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for 1H-Benzimidazole, 2-chloro-1-cyclopropyl-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (cyclopropyl) | 2850 - 3000 | Medium |

| C=N (imidazole) | 1600 - 1650 | Medium to Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N | 1250 - 1350 | Medium |

The presence of these characteristic bands would provide strong evidence for the proposed structure of the molecule. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group are expected just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the benzimidazole ring would be observed in the 1450-1650 cm⁻¹ region. A strong absorption band in the lower frequency region would be indicative of the C-Cl bond.

X-ray Crystallography for Definitive Solid-State Structure Determination

Awaiting Experimental Data

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Awaiting Experimental Data

Assessment of Molecular Planarity and Aromaticity within the Ring System

Awaiting Experimental Data

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., hydrogen bonding, C-H...N interactions)

Awaiting Experimental Data

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For benzimidazole (B57391) derivatives, DFT has proven effective in providing reliable results that correlate well with experimental data. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common methods employed for this class of compounds. nih.govnih.gov This functional, combined with various basis sets such as 6-31G(d), 6-311G(d,p), or 6-311++G(d,p), allows for a balanced description of the molecule's geometry and electronic structure. nih.govnih.govnih.gov Such studies on related benzimidazoles provide a framework for understanding 2-chloro-1-cyclopropyl-1H-benzimidazole. nih.govnih.gov The choice of basis set is crucial, with larger sets generally providing more accurate results at a higher computational cost.

A primary step in computational analysis is geometry optimization, which calculates the molecule's most stable three-dimensional conformation (the structure with the lowest energy). For benzimidazole derivatives, DFT calculations have been used to determine key structural parameters like bond lengths and angles. nih.govsapub.org The introduction of a cyclopropyl (B3062369) group at the N1 position and a chlorine atom at the C2 position would be expected to influence the planarity and electronic distribution of the core benzimidazole ring system.

Table 1: Typical Calculated Structural Parameters for the Benzimidazole Core Using DFT

| Parameter | Typical Calculated Value (Å or °) | Reference Compound |

|---|---|---|

| C1-N26 Bond Length | 1.389 Å | Benzimidazole nih.gov |

| C7-N27 Bond Length | 1.304 Å | Benzimidazole nih.gov |

| C-C (Phenyl Ring) Bond Length | 1.390 - 1.410 Å | diiodobis(benzimidazole)Co(II) sapub.org |

| N26-C7-N27 Bond Angle | 113.4° | Benzimidazole nih.gov |

| C2-N27-C7 Bond Angle | 104.9° | Benzimidazole nih.gov |

Note: The atom numbering is based on standard representations in computational studies and may differ from IUPAC nomenclature.

Computational methods are frequently used to predict spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts : The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed with DFT (e.g., at the B3LYP/6-311+G(2d,p) level), is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net Theoretical calculations of ¹H and ¹³C NMR spectra for benzimidazole derivatives have shown good agreement with experimental results, helping to assign signals unambiguously, especially in complex structures or where tautomerism is possible. nih.gov

IR Vibrational Frequencies : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better alignment with experimental spectra. nih.govresearchgate.net This analysis allows for the assignment of specific vibrational modes (stretching, bending) to observed IR bands.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

While quantum chemical calculations typically model a molecule in isolation, Molecular Dynamics (MD) simulations study the dynamic behavior of molecules over time, considering environmental factors like solvent and temperature. MD simulations are particularly valuable for conformational analysis and studying ligand-protein interactions.

For 2-chloro-1-cyclopropyl-1H-benzimidazole, MD simulations could explore the rotational freedom and preferred orientations of the cyclopropyl substituent relative to the benzimidazole ring. More significantly, if the compound is being investigated as a potential drug, MD simulations can be used to model its binding to a biological target, such as an enzyme or receptor. semanticscholar.orgnih.gov These simulations provide insights into the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy, which are crucial for understanding the mechanism of action. semanticscholar.orgresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced activity. These studies correlate variations in a molecule's structure with changes in its biological activity.

Structure-Activity Relationship (SAR) studies on the benzimidazole scaffold have identified several key positions where modifications significantly impact biological activity. researchgate.net

C-2 Position : The substituent at the C-2 position is known to be a crucial determinant of activity. A chloro group at this position introduces specific electronic properties and can participate in various non-covalent interactions, including halogen bonding, which may be important for target binding.

Benzene (B151609) Ring (C4-C7 Positions) : Substitutions on the benzene portion of the scaffold also modulate activity by altering electronic and steric properties.

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate physicochemical properties (descriptors) of molecules with their biological activities. nih.gov For benzimidazole derivatives, QSAR models have shown that properties like lipophilicity (logP), dipole moment, and various steric and electronic descriptors often govern their activity. nih.govcrpsonline.combiolscigroup.us A QSAR model for a series of compounds including 2-chloro-1-cyclopropyl-1H-benzimidazole could be used to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzimidazoles

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Lipophilic | logP | Hydrophobicity/Lipophilicity nih.gov |

| Electronic | Dipole Moment (DM), HOMO/LUMO Energies | Charge distribution, Reactivity nih.govbiolscigroup.us |

| Steric/Topological | Molecular Weight (MW), Surface Area Grid (SAG) | Size, Shape, and Polarity of the molecular surface nih.govcrpsonline.com |

Derivation of Computational Descriptors and Their Correlation with Observed Activities

In the study of novel compounds, computational descriptors are quantitative values derived from the molecule's structure that are used to predict its physicochemical properties and biological activity. This approach, known as Quantitative Structure-Activity Relationship (QSAR), is fundamental in medicinal chemistry. For a compound like 1H-Benzimidazole, 2-chloro-1-cyclopropyl-, researchers would typically calculate a range of descriptors.

These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and electrostatic potential maps. These provide insight into the molecule's reactivity and interaction capabilities.

Steric Descriptors: Including molecular volume, surface area, and specific conformational analyses, which describe the size and shape of the molecule.

Topological Descriptors: These are numerical values that quantify the connectivity of atoms within the molecule.

Once calculated, these descriptors would be statistically correlated with experimentally observed biological activities (e.g., enzyme inhibition, antimicrobial efficacy) of a series of related compounds. This correlation helps identify which molecular features are crucial for the desired activity. For instance, a strong correlation might reveal that a lower LUMO energy is associated with higher activity, guiding the design of future derivatives.

Table 1: Representative Computational Descriptors for a Hypothetical Benzimidazole Series

| Compound | LogP | Molecular Weight | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| Derivative A | 2.5 | 180.2 | -6.5 | -1.2 | 10.5 |

| Derivative B | 3.1 | 210.3 | -6.8 | -1.5 | 5.2 |

| 1H-Benzimidazole, 2-chloro-1-cyclopropyl- | Predicted | Predicted | Predicted | Predicted | Predicted |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 1H-Benzimidazole, 2-chloro-1-cyclopropyl-, might bind to a macromolecular target, typically a protein or enzyme.

Docking simulations would place the 1H-Benzimidazole, 2-chloro-1-cyclopropyl- molecule into the active site of a target receptor in various possible orientations and conformations. The most plausible binding modes are identified based on scoring functions. These simulations can reveal key interactions, such as:

Hydrogen Bonds: Between the nitrogen atoms of the benzimidazole ring and amino acid residues like serine or threonine in the receptor's active site.

Hydrophobic Interactions: The cyclopropyl and phenyl groups would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The chlorine atom at the 2-position could potentially form halogen bonds with electron-donating atoms in the active site.

General studies on benzimidazole derivatives show that they can bind to a wide variety of protein targets, and the specific interactions are highly dependent on the substitution patterns on the benzimidazole scaffold eprajournals.comtandfonline.com.

A primary output of molecular docking is the calculation of binding energy, often expressed in kcal/mol nih.gov. This value estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. By comparing the calculated binding energies of different derivatives, researchers can predict which compounds are likely to be the most potent inhibitors of a given enzyme.

In Silico ADME Profiling for Pharmacokinetic Insights

In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. For 1H-Benzimidazole, 2-chloro-1-cyclopropyl-, these computational tools would predict parameters such as:

Absorption: Prediction of oral bioavailability and intestinal absorption, often based on Lipinski's Rule of Five.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of how the compound is likely to be eliminated from the body.

Studies on other benzimidazole derivatives often use tools like SwissADME to generate these profiles, which are crucial for assessing the drug-likeness of a compound researchgate.net.

Table 2: Hypothetical In Silico ADME Profile

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

Tautomerism and Conformational Preferences of the Benzimidazole Scaffold

The benzimidazole ring system can exist in different tautomeric forms, primarily involving the position of the hydrogen atom on the nitrogen atoms of the imidazole (B134444) ring. Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of these tautomers to determine which form is most stable under physiological conditions.

Furthermore, the presence of the cyclopropyl group at the N1 position introduces specific conformational possibilities. Computational analysis would explore the rotational energy barrier around the bond connecting the cyclopropyl group to the benzimidazole ring. This helps in understanding the molecule's preferred three-dimensional shape, which is critical for its interaction with biological targets. Such computational studies on substituted benzimidazoles help elucidate their structural and electronic properties nih.gov.

Mechanistic Investigations in Chemical and Biochemical Processes

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of the 1H-Benzimidazole, 2-chloro-1-cyclopropyl- scaffold involves key chemical transformations, the mechanisms of which are central to synthetic organic chemistry.

The formation of the benzimidazole (B57391) core can be achieved through various methods, including modern iodine-catalyzed oxidative cyclization reactions. While specific studies on the 1-cyclopropyl variant are not detailed, the general mechanism provides a strong model for its synthesis. This process typically involves an I(III)-catalyzed oxidative cyclization of an appropriate ortho-substituted aniline (B41778). chemrxiv.orgchemrxiv.org

The reaction is initiated by an oxidant, such as Selectfluor, which converts a catalytic amount of iodobenzene (B50100) into a hypervalent iodine(III) species. This potent electrophilic iodine species then activates the aniline substrate. The mechanism is believed to proceed through cationic reactive intermediates, facilitating an intramolecular C-N bond formation to construct the benzimidazole ring. chemrxiv.orgchemrxiv.org This method is valued for its mild conditions and tolerance of various functional groups, representing an efficient pathway to the core structure of the target molecule. chemrxiv.org

The 2-chloro substituent on the benzimidazole ring is a key functional handle, enabling further molecular diversification through nucleophilic aromatic substitution (SNAr) reactions. The presence of the N-cyclopropyl group is critical for this reactivity. Unsubstituted 2-chlorobenzimidazole (B1347102) is generally unreactive towards nucleophiles. ijdrt.com However, substitution at the N1 position, as with the cyclopropyl (B3062369) group, activates the C2 position for nucleophilic attack. ijdrt.com

The SNAr mechanism proceeds via a two-step addition-elimination process. nih.gov

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom at the C2 position of the benzimidazole ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing nature of the imidazole (B134444) ring system helps to stabilize this intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride leaving group, resulting in the final substituted product.

This pathway is fundamental to the synthesis of a wide array of 2-substituted benzimidazole derivatives from the 2-chloro precursor, allowing for the introduction of various functional groups to modulate the compound's biological activity.

Mechanisms of Molecular Interaction with Biological Targets (at a molecular and biochemical level)

Derivatives of the 1H-Benzimidazole, 2-chloro-1-cyclopropyl- scaffold have been shown to interact with a range of biological targets. Mechanistic studies at the molecular level have illuminated the basis for these activities.

Urease Inhibition: Benzimidazole derivatives have been investigated as inhibitors of urease, a nickel-containing enzyme. The proposed mechanism of inhibition involves the interaction of the benzimidazole molecule with the two Ni2+ ions in the enzyme's active site. nih.gov The nitrogen atoms within the benzimidazole ring and other functional groups can chelate these nickel ions, disrupting the enzyme's catalytic function. nih.gov Molecular docking studies suggest that the benzene (B151609) ring portion of the molecule may also form hydrophobic interactions with amino acid residues within the active site flap, further stabilizing the enzyme-inhibitor complex. nih.gov

α-Glucosidase Inhibition: Benzimidazole derivatives have also emerged as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govresearchgate.nettandfonline.com Kinetic studies have revealed that these compounds can act as competitive, non-competitive, or mixed-type inhibitors. nih.gov The mechanism involves the inhibitor binding to the enzyme's active site, preventing the hydrolysis of oligosaccharides. Molecular docking simulations indicate that the benzimidazole core and its substituents form crucial hydrogen bonds and hydrophobic interactions with key catalytic residues, such as aspartic acid and glutamic acid, within the active site. nih.govresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Substitution | IC50 (µM) | Inhibition Type | Source |

| 6j | 4-bromobenzyl at S | 28.0 ± 0.6 | Competitive | nih.gov |

| 6a | Unsubstituted benzyl (B1604629) at S | 153.7 | - | nih.gov |

| Acarbose | Reference Drug | 750.0 | - | nih.gov |

| 8e | Benzimidazole-piperazine | 3.36 | - | nih.gov |

| 3e | (structure not specified) | Potent intestinal inhibition | - | tandfonline.com |

A significant mechanism of action for certain benzimidazole derivatives is the modulation of the RAS signaling pathway by targeting the Son of sevenless homologue 1 (SOS1) protein. nih.govnih.gov SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins by promoting the exchange of GDP for GTP. nih.govresearchgate.net

Certain benzimidazole compounds act as potent agonists of SOS1. nih.govnih.gov The molecular mechanism involves the binding of the small molecule to a specific hydrophobic pocket on the SOS1 protein. nih.govresearchgate.net This binding occurs within a ternary complex of RAS:SOS1:RAS. nih.gov By occupying this allosteric site, the benzimidazole derivative stabilizes a conformation of SOS1 that has enhanced catalytic activity, thereby accelerating the rate of nucleotide exchange on RAS and increasing the cellular levels of active, GTP-bound RAS. nih.govnih.gov

Interestingly, this activation can lead to a biphasic effect on downstream signaling pathways like the ERK pathway. At higher concentrations, the overactivation of RAS can trigger a negative feedback loop that ultimately reduces ERK phosphorylation, a counterintuitive effect that represents a potential therapeutic strategy for certain cancers. nih.gov

Table 2: Activity of Benzimidazole-Derived SOS1 Activators

| Feature | Observation | Source |

| Binding Affinity | Low double-digit nanomolar affinity to SOS1 | nih.govresearchgate.net |

| In Vitro Activity | Increase nucleotide exchange on RAS at sub-micromolar concentrations | nih.govresearchgate.net |

| Cellular Effect | Rapidly enhance cellular RAS-GTP levels | nih.govnih.gov |

| Signaling | Invoke biphasic changes in phosphorylation of ERK 1/2 | nih.govresearchgate.net |

The planar aromatic structure of the benzimidazole scaffold makes it a prime candidate for interaction with nucleic acids and related enzymes like DNA topoisomerases.

Interaction with DNA: Depending on the specific structure and substituents, benzimidazole compounds can bind to DNA through two primary modes:

Intercalation: The planar benzimidazole ring system can insert itself between the base pairs of the DNA double helix. nih.gov

Groove Binding: Alternatively, molecules can fit into the minor groove of the DNA, with studies showing a preference for AT-rich sequences. nih.govnih.gov

These binding events can disrupt DNA replication and transcription processes.

DNA Topoisomerase Inhibition: Many benzimidazole derivatives function as DNA topoisomerase inhibitors, a key mechanism for anticancer agents. nih.govcrsubscription.comacs.org DNA topoisomerases are enzymes that resolve topological problems in DNA by cleaving and religating the DNA backbone. nih.gov Benzimidazole-based inhibitors often act as "topoisomerase poisons." acs.orgnih.gov Their mechanism involves stabilizing the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. nih.gov This prevents the enzyme from religating the DNA break, leading to an accumulation of DNA damage and ultimately inducing programmed cell death (apoptosis). crsubscription.com

Advanced Applications and Research Potential in Chemical Sciences

Utility as Synthetic Intermediates in the Construction of Complex Organic Molecules

The structure of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- makes it a highly valuable intermediate in organic synthesis. The key to its utility lies in the reactivity of the chloro group at the 2-position of the benzimidazole (B57391) ring. ontosight.ai This chlorine atom acts as an effective leaving group, enabling a variety of nucleophilic substitution reactions. ontosight.ai This reactivity allows for the facile introduction of diverse functional groups and molecular fragments at this position, serving as a linchpin for the construction of more complex molecules.

The general scheme for these transformations involves the reaction of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- with various nucleophiles, such as amines, thiols, alcohols, and organometallic reagents. For instance, reaction with primary or secondary amines can yield 2-amino-benzimidazole derivatives, a common scaffold in pharmacologically active compounds. arabjchem.orgresearchgate.net Similarly, reactions with sulfonyl-containing compounds can proceed via SN2 substitution to create benzimidazole-sulfonyl hybrids. nih.gov

The synthesis process typically involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a suitable one-carbon synthon. nih.govnih.govrsc.org The presence of the N-cyclopropyl group can influence the compound's solubility, steric profile, and electronic properties, which in turn can modulate the biological activity or material properties of the final complex molecule derived from it. The versatility of 2-chloro-benzimidazoles as synthetic precursors is well-documented, making them foundational building blocks for libraries of compounds in drug discovery and materials science. ontosight.aiijrar.org

Development of Chemical Probes and Molecular Tools for Biological Pathway Interrogation

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. snv63.ru The benzimidazole scaffold is an attractive core for the design of such probes. Research has shown the development of benzimidazole-based "clickable" probes for the covalent labeling and identification of specific enzymes in vitro and in cell-based systems. nih.gov

1H-Benzimidazole, 2-chloro-1-cyclopropyl- possesses features that make it a promising candidate for development into a chemical probe. The reactive 2-chloro position can serve as a "warhead" for covalent modification of a target protein or as a handle for attaching other functionalities. nih.gov For example, the chloro group can be substituted with:

Reporter Tags: Fluorophores or biotin (B1667282) can be appended to allow for visualization or affinity purification of the target protein.

Photoaffinity Labels: Groups that become reactive upon UV irradiation can be introduced to achieve spatiotemporally controlled crosslinking to the target.

Clickable Moieties: An alkyne or azide (B81097) group can be installed, enabling "click chemistry" reactions for subsequent labeling and analysis. nih.gov

The N-cyclopropyl group can contribute to the probe's target specificity, binding affinity, and cell permeability. By creating derivatives of this compound, researchers can generate molecular tools to investigate biological pathways, validate drug targets, and perform activity-based protein profiling. nih.gov

Exploration of Catalytic Applications (e.g., as ligands in organometallic catalysis, metal-free catalysis)

The benzimidazole structure has been explored for its potential in catalysis, both as a ligand in organometallic complexes and as a core component of metal-free catalysts. The two nitrogen atoms in the imidazole (B134444) ring can act as ligands, coordinating with various transition metals to form stable complexes. unicamp.brnih.gov

In the context of 1H-Benzimidazole, 2-chloro-1-cyclopropyl-, the nitrogen atoms can chelate to metal centers like Ruthenium(II) or Iron(II), creating organometallic catalysts. unicamp.br The electronic and steric properties of the ligand, which are tuned by the N-cyclopropyl group and the substituent at the C2 position (either the initial chloro group or a group that has replaced it), can significantly influence the catalytic activity and selectivity of the resulting metal complex. nih.gov These complexes have potential applications in various organic transformations. nih.gov

Furthermore, recent research has focused on the development of metal-free catalysts based on benzimidazole structures. Porous ionic polymers incorporating benzimidazole units have been synthesized and shown to effectively catalyze reactions such as CO2 cycloaddition. nih.govresearchgate.net In these systems, the synergistic effect of ionic sites and hydrogen bond donors within the polymer structure contributes to the catalytic performance. nih.govresearchgate.net This suggests a pathway for developing heterogeneous, recyclable catalysts derived from benzimidazole scaffolds like 1H-Benzimidazole, 2-chloro-1-cyclopropyl-.

Potential in Material Science and Optoelectronic Applications

Benzimidazole derivatives are a significant class of compounds in the field of materials science, particularly for organic electronics and optoelectronics. researchgate.net Their utility stems from a combination of desirable properties, including high thermal stability, excellent charge-transporting capabilities, and tunable photophysical characteristics. researchgate.netacs.org The benzimidazole scaffold is an electron-accepting, π-conjugated system that can be chemically modified to alter its electronic energy levels and emission properties. researchgate.net

These characteristics have led to the application of benzimidazole derivatives in a range of devices:

Organic Light-Emitting Diodes (OLEDs): Their strong electron-withdrawing nature makes them suitable as emitters, hosts, and electron-transporting materials. researchgate.net

Photovoltaics: They have been investigated for use in solar cells. researchgate.netacs.org

Optical Sensors: The multifunctionality of the benzimidazole unit, including its chromogenic pH sensitivity and metal-ion chelating properties, makes it an exceptional candidate for designing optical chemical sensors. researchgate.net

While specific research on 1H-Benzimidazole, 2-chloro-1-cyclopropyl- in this area is needed, its core structure suggests significant potential. The N-cyclopropyl and C2-chloro substituents would influence its molecular packing in the solid state, solubility in organic solvents, and its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. These factors are critical for performance in optoelectronic applications, making this compound and its derivatives interesting targets for future materials science research.

Agrochemical Research Applications (e.g., as intermediates for fungicides)

The benzimidazole core is a well-established toxophore in agrochemical research, particularly for the development of fungicides. nih.govacs.org Many commercial fungicides are based on this chemical scaffold. The compound 1H-Benzimidazole, 2-chloro-1-cyclopropyl- serves as a key intermediate for the synthesis of novel potential agrochemicals. ontosight.ai

Research on structurally related compounds has demonstrated the potent antifungal activity of benzimidazole derivatives against a range of phytopathogenic fungi. researchgate.netnih.gov For example, a series of derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated for their ability to inhibit the growth of fungi such as Botrytis cinerea and Colletotrichum gloeosporioides. researchgate.netnih.gov

The synthetic accessibility of the 2-position in 1H-Benzimidazole, 2-chloro-1-cyclopropyl- allows for the creation of a library of new compounds where the chloro group is replaced by various other moieties. These new derivatives can then be screened for antifungal activity. Structure-activity relationship (SAR) studies on related compounds have provided insights into which substituents enhance efficacy. For instance, the presence of a chlorine atom on an attached benzene (B151609) ring or the inclusion of a sulfonyl group has been shown to increase activity against certain fungal species. nih.gov The data from such studies highlight the potential of using this intermediate to develop new, effective fungicides.

Interactive Data Table: Antifungal Activity of Selected Benzimidazole Derivatives

The following table presents research findings on the antifungal activity of various benzimidazole derivatives against different phytopathogens, illustrating the potential of this class of compounds in agrochemical research. The IC50 value represents the concentration of the compound required to inhibit 50% of fungal growth.

| Compound | Fungal Species | IC50 (μg/mL) | Reference Compound | Reference IC50 (μg/mL) | Source |

| 7f | Botrytis cinerea | 13.36 | Hymexazol | 8.92 | nih.gov |

| 5b | Colletotrichum gloeosporioides | 11.38 | Hymexazol | >100 | nih.gov |

| 4m | Fusarium solani | 18.60 | Hymexazol | >100 | nih.gov |

| 4m | Colletotrichum gloeosporioides | 20.76 | Hymexazol | >100 | nih.gov |

| 4m | Alternaria solani | 27.58 | Hymexazol | >100 | nih.gov |

| 5b | Cytospora sp. | 30.97 | Hymexazol | 8.92 | nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-1-cyclopropyl-1H-benzimidazole derivatives?

- Methodological Answer : The synthesis typically involves two steps:

Condensation : React o-phenylenediamine with carboxylic acid derivatives (e.g., nitriles, aldehydes) under acidic conditions (e.g., HCl, Na₂S₂O₅) to form the benzimidazole core.

N-Alkylation : Introduce the cyclopropyl group via alkylation using cyclopropyl halides in the presence of a base (e.g., K₂CO₃).

For example, yields >80% are achievable with optimized stoichiometry and reaction times .

Q. What spectroscopic and crystallographic techniques are essential for characterizing 2-chloro-1-cyclopropyl-1H-benzimidazole derivatives?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm substituent positions and purity (e.g., cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm) .

- X-ray Crystallography : Resolve 3D structures and confirm regiochemistry (e.g., bond angles and distances between the cyclopropyl and benzimidazole moieties) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas with <5 ppm error .

Q. How are 2-chloro-1-cyclopropyl-1H-benzimidazole derivatives applied in drug discovery?

- Methodological Answer : These derivatives serve as scaffolds for antimicrobial and anticancer agents. For example:

- Antimicrobial Activity : Substituents at C-2 (chloro) and N-1 (cyclopropyl) enhance interactions with bacterial DNA gyrase .

- Structure-Activity Relationship (SAR) : Systematic substitution at C-5/6 with electron-withdrawing groups (e.g., NO₂) improves potency .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis and electronic properties of 2-chloro-1-cyclopropyl-1H-benzimidazole derivatives?

- Methodological Answer :

- Structural Optimization : Use B3LYP/6-31G* to calculate energy-minimized geometries and confirm stability of the cyclopropyl-benzimidazole linkage .

- Electronic Properties : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity and photophysical behavior .

Example: DFT simulations revealed a HOMO-LUMO gap of 4.2 eV for a related benzimidazole derivative, explaining its UV-Vis absorption at 320 nm .

Q. What strategies resolve contradictions in spectroscopic data for substituted benzimidazoles?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals caused by restricted rotation (e.g., cyclopropyl substituents) .

- Comparative Analysis : Use model compounds (e.g., unsubstituted benzimidazole) to assign ambiguous peaks .

- Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate spectra to validate experimental data .

Q. How do reaction conditions influence the selectivity of N-alkylation in benzimidazole derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-1 alkylation over O-alkylation .

- Catalyst Screening : Transition-metal catalysts (e.g., Ru complexes) improve regioselectivity for cyclopropyl introduction (see table below) .

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Mn(IV) oxide | DCM | 25 | 85 | |

| Ru(bpp)(pydic) | H₂O/MeCN | 50 | 70 |

Q. What green chemistry approaches enhance the sustainability of benzimidazole synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 15 minutes for cyclopropane introduction) .

- Solvent-Free Conditions : Use ionic liquids or mechanochemistry to eliminate toxic solvents .

Q. How do substituents at C-2 and N-1 impact the biological activity of benzimidazole derivatives?

- Methodological Answer :

- C-2 Chloro Group : Increases lipophilicity, enhancing membrane permeability (LogP = 2.8 vs. 1.5 for unsubstituted analogs) .

- N-1 Cyclopropyl : Stabilizes binding to target enzymes (e.g., 10-fold higher affinity for Topoisomerase II compared to methyl substituents) .

Data Contradiction Analysis

Q. Why do reported yields vary for similar benzimidazole syntheses?

- Methodological Answer : Discrepancies arise from:

Q. How to address conflicting computational and experimental bond lengths in crystallographic studies?

- Methodological Answer :

- Thermal Ellipsoid Analysis : Confirm if discrepancies stem from crystal packing forces .

- DFT Refinement : Adjust basis sets (e.g., 6-311++G** vs. 6-31G*) to better match experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.